Olesoxime was developed by Trophos SA and is classified as a small molecule drug. Its molecular formula is with a molecular weight of 399.65 Da. The compound exists as a stable mixture of syn and anti isomers, which contributes to its pharmacological properties. It has been assessed in various clinical trials for its efficacy in treating neurodegenerative disorders, particularly those affecting motor neurons .
Olesoxime synthesis involves several steps that typically include the reaction of cholesterol derivatives with hydroxylamine to form the oxime. The process can be optimized for yield and purity through various purification techniques such as recrystallization and chromatography.
The synthesis process can be adapted to scale up for clinical production while ensuring compliance with regulatory standards for pharmaceutical manufacturing .
Olesoxime features a steroid backbone typical of cholesterol, with a hydroxylamine functional group at the 3-position:
The structural representation indicates that olesoxime retains the lipophilic characteristics of cholesterol, which influences its solubility and bioavailability in biological systems .
Olesoxime participates in several chemical reactions relevant to its biological activity:
The mechanism of action of olesoxime primarily involves its interaction with mitochondrial membranes:
The compound's solubility profile suggests that formulation strategies may involve oily excipients or surfactants to enhance bioavailability when administered orally .
Olesoxime has been investigated for various applications:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8